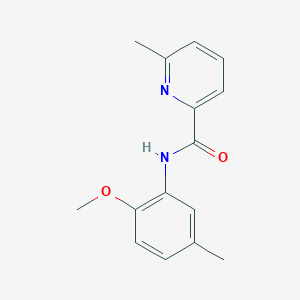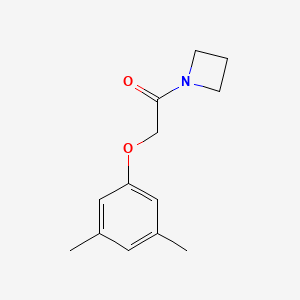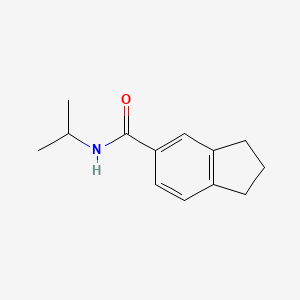![molecular formula C13H13FN2O3 B7474746 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as FMDD, is a pyrimidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various research studies, making it an important molecule to investigate further.
Mecanismo De Acción
The mechanism of action of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione involves the inhibition of thymidylate synthase, which is an enzyme that is required for the synthesis of DNA. By inhibiting this enzyme, 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione prevents the growth and replication of cancer cells.
Biochemical and Physiological Effects:
6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as an antitumor agent. Additionally, 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been found to have good oral bioavailability, which is important for the development of drugs that can be taken orally.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in lab experiments is its high potency and selectivity for thymidylate synthase. However, one limitation is that 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Direcciones Futuras
1. Investigating the potential of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione as a combination therapy with other anticancer agents.
2. Developing new analogues of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione with improved potency and selectivity.
3. Conducting in vivo studies to determine the efficacy and safety of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in animal models.
4. Investigating the potential of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione as a treatment for other diseases, such as viral infections.
5. Studying the mechanism of resistance to 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in cancer cells.
6. Developing new drug delivery systems to improve the bioavailability and efficacy of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione.
Métodos De Síntesis
The synthesis of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione involves the reaction of 4-fluorobenzyl alcohol with ethyl acetoacetate, followed by cyclization of the resulting intermediate with urea. The final product is obtained by hydrolysis of the ethyl ester group.
Aplicaciones Científicas De Investigación
6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been studied for its potential as an antitumor agent. In vitro studies have shown that 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the spread of cancer.
Propiedades
IUPAC Name |
6-[(4-fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-15-10(7-12(17)16(2)13(15)18)8-19-11-5-3-9(14)4-6-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNXVLKLBGETSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)


![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)




![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)
![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)
